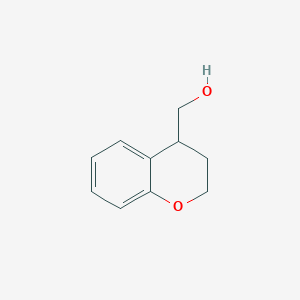

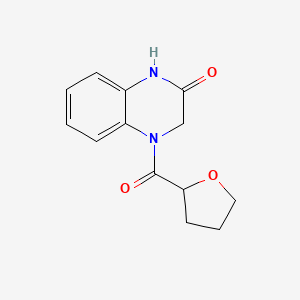

3,4-dihydro-2H-1-benzopyran-4-ylmethanol

Overview

Description

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol derivatives involves several methods, including efficient one-pot synthesis approaches and electrophilic cyclization techniques. For example, a novel and efficient synthesis of 3,4-dihydro-2H-1-benzopyran derivatives has been reported through the electrophilic cyclization of substituted propargylic aryl ethers, yielding 3,4-disubstituted 2H-benzopyrans under mild reaction conditions (Worlikar et al., 2007). Another method involves a multicomponent protocol yielding (2-amino-4H-1-benzopyran-4-yl)phosphonates in a catalyst-free synthesis within polyethylene glycol, highlighting the compound's versatility in organic synthesis (Das et al., 2011).

Molecular Structure Analysis

Structural elucidation of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol derivatives provides insight into their complex molecular framework. X-ray crystallography and spectral characterization techniques, such as FT-IR, NMR, and MS, play crucial roles in confirming the structures of these compounds. For instance, the X-ray crystal structure of specific derivatives has been studied, revealing detailed information on the molecule's geometry and intermolecular interactions, which are crucial for understanding its reactivity and properties (Kumara et al., 2018).

Scientific Research Applications

Enantioselective Synthesis and Applications in Natural Product Synthesis :

- Shafikov, Spivak, and Odinokov (2010) demonstrated the enantioselective transesterification of a derivative of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol, catalyzed by Amano PS lipase. This process is significant for the synthesis of natural α-tocopherol, an important antioxidant (Shafikov, Spivak, & Odinokov, 2010).

Photochemical Studies and Intermediate Synthesis :

- Ariamala, Sumathi, and Balasubramanian (1992) explored the photochemical behavior of 3,4-epoxy-3,4-dihydro-2H-1-benzopyrans, intermediates in synthesizing pterocarpans, revealing insights into photodecarbonylation and photoisomerisation processes (Ariamala, Sumathi, & Balasubramanian, 1992).

Applications in Asymmetric Synthesis :

- Burgard, Lang, and Gerlach (1999) achieved highly enantioselective reduction of certain 3,4-dihydro-2H-1-benzopyran-4-ones, converting these into chiral amino derivatives. This is crucial for creating enantiomerically pure compounds, which have applications in medicinal chemistry (Burgard, Lang, & Gerlach, 1999).

Synthesis of Selective Coronary Vasodilators :

- Cho et al. (1996) synthesized 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, investigating their selective effect on coronary blood flow, indicating potential in cardiovascular therapies (Cho et al., 1996).

Applications in Novel Synthesis Methods :

- Alizadeh and Ghanbaripour (2013) reported an efficient synthesis of certain 3,4-dihydro-2H-1-benzopyran derivatives, illustrating the compound's utility in developing new synthetic methodologies (Alizadeh & Ghanbaripour, 2013).

Chiral Separation and Analytical Applications :

- Baumy et al. (1995) achieved chiral separation of 3,4-dihydro-2H-1-benzopyran derivatives using capillary electrophoresis, an important technique for analyzing chiral compounds (Baumy et al., 1995).

properties

IUPAC Name |

3,4-dihydro-2H-chromen-4-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIBYIVDOVFNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)

![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)

![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)

![5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2482698.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)